N-(5-chloro-2-methylphenyl)-2-(N-methylsulfonylanilino)propanamide
Overview
Description
“N-(5-chloro-2-methylphenyl)-2-(N-methylsulfonylanilino)propanamide” is a synthetic organic compound. Its structure suggests it may have applications in various fields such as medicinal chemistry, material science, or as an intermediate in organic synthesis. The presence of both chloro and sulfonyl groups indicates potential reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloro-2-methylphenyl)-2-(N-methylsulfonylanilino)propanamide” likely involves multiple steps:
Starting Materials: The synthesis may begin with 5-chloro-2-methylphenylamine and N-methylsulfonylaniline.
Formation of Intermediate: The amine group of 5-chloro-2-methylphenylamine could react with a suitable acylating agent to form an intermediate.
Coupling Reaction: The intermediate could then undergo a coupling reaction with N-methylsulfonylaniline under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: The chloro group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biological Activity: May exhibit biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new pharmaceuticals targeting specific pathways.
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-(N-methylsulfonylanilino)acetamide
- N-(5-chloro-2-methylphenyl)-2-(N-methylsulfonylanilino)butanamide
Uniqueness
- Functional Groups : The specific combination of chloro, methyl, and sulfonyl groups may confer unique reactivity and properties.
- Applications : Its potential applications in various fields may distinguish it from similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-9-10-14(18)11-16(12)19-17(21)13(2)20(24(3,22)23)15-7-5-4-6-8-15/h4-11,13H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOOLEDQPGDETI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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